Enhanced Acidity
The predicted acid dissociation constant (pKa) for (2,3-Dichloro-4-formylphenyl)boronic acid is 6.02 ± 0.58, which is approximately one pKa unit lower (more acidic) than its mono-chlorinated analog, (2-Chloro-4-formylphenyl)boronic acid (predicted pKa 7.05 ± 0.58) [1]. This increased acidity, resulting from the inductive effect of two ortho-chlorine substituents, directly influences the boronic acid's reactivity in Suzuki-Miyaura couplings by affecting the rate of the transmetalation step under basic conditions .
| Evidence Dimension | Acidity (pKa, predicted) |
|---|---|
| Target Compound Data | 6.02 ± 0.58 |
| Comparator Or Baseline | (2-Chloro-4-formylphenyl)boronic acid: 7.05 ± 0.58 |
| Quantified Difference | ΔpKa ≈ -1.0 |
| Conditions | Predicted values, method unspecified |
Why This Matters
The distinct pKa profile requires specific base and solvent conditions for optimal coupling efficiency, making this compound a preferred choice when a more acidic boronic acid is desired to accelerate transmetalation with less reactive aryl halides.
- [1] Zhengzhou Huiju Chemical Co., Ltd. (2020). Product Datasheet for (2,3-Dichloro-4-formylphenyl)boronic acid. View Source
